4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate
Description
BenchChem offers high-quality 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(E)-3-[2-(2,4-dinitrophenyl)ethoxy]-3-oxoprop-1-enyl]phenyl] 4-(4,4,4-trifluorobutoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F3N2O9/c29-28(30,31)15-1-16-40-23-11-6-21(7-12-23)27(35)42-24-9-2-19(3-10-24)4-13-26(34)41-17-14-20-5-8-22(32(36)37)18-25(20)33(38)39/h2-13,18H,1,14-17H2/b13-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZKOBDHZJELU-YIXHJXPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OCCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OCCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F3N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The presence of the trifluorobutoxy and dinitrophenethoxy moieties are particularly noteworthy as they enhance the compound's lipophilicity and potentially its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 458.44 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
| LogP | 4.2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate. For instance, derivatives with trifluoromethyl groups have shown significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds have been reported as low as 1 µg/mL , indicating potent antimicrobial effects. This suggests that the compound may inhibit bacterial growth effectively at low concentrations, making it a candidate for further development in antibiotic therapies .
Cytotoxicity Studies
Cytotoxicity assessments in various cancer cell lines have indicated that similar compounds exhibit selective toxicity towards malignant cells while sparing normal cells. For example, compounds with analogous structures have demonstrated IC50 values in the range of 10-30 µM , which is promising for potential anticancer applications.
The proposed mechanism of action for these compounds includes:
- Inhibition of DNA synthesis : Compounds may interfere with bacterial DNA replication processes.
- Disruption of cell membrane integrity : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of benzoate derivatives against multi-drug resistant strains. The compound exhibited a time-kill assay showing over 99% reduction in bacterial counts within 8 hours at concentrations above its MIC .
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell proliferation. The mechanism was attributed to apoptosis induction through mitochondrial pathways, with increased levels of pro-apoptotic markers observed after treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
